Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is with a molecular weight of approximately 290.37 g/mol. The compound features a benzyl group attached to a 1-oxa-4,9-diazaspiro[5.5]undecane framework, which contributes to its distinctive chemical properties and potential biological activities. The compound is often used in pharmaceutical research due to its structural similarity to various bioactive molecules.
These reactions are crucial for modifying the compound for various applications in medicinal chemistry.
Research indicates that Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate exhibits dual pharmacological activity, particularly as a ligand for both sigma receptors and mu-opioid receptors. This dual activity suggests potential applications in pain management and neuropharmacology. Studies have shown that derivatives of this compound can exhibit significant binding affinity and efficacy in biological systems, making it a candidate for further development in therapeutic contexts .
The synthesis of Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate typically involves multi-step organic reactions:
These methods are optimized for yield and purity, often utilizing techniques such as chromatography for purification .
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate has several notable applications:
Interaction studies have focused on the binding affinities of Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane derivatives with various receptors. These studies reveal that modifications in the structure can significantly influence receptor binding and activity profiles, thus guiding further design of more potent analogs .
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate shares similarities with several other compounds due to its structural features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane | Similar spirocyclic structure | Lacks carboxylic acid functionality |
| 2-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane | Contains methyl substitution | Different pharmacological profile |
| 4-Aryl derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane | Aryl groups instead of benzyl | Potentially different receptor interactions |
These compounds highlight the versatility and unique characteristics of Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate within its chemical class .
The synthesis of spiro[5.5]undecane derivatives, including benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate, represents a significant challenge in synthetic organic chemistry due to the inherent structural complexity and stereochemical considerations involved in spiro compound formation [3] [4]. These heterocyclic frameworks have garnered considerable attention as privileged synthetic motifs that constitute various naturally occurring molecules and display a broad range of pharmaceutical and biological activities [4] [20].
Michael addition reactions serve as one of the most powerful tools for carbon-carbon bond formation in the synthesis of spiro[5.5]undecane derivatives [4] [16]. The intermolecular double-Michael reaction approach provides a robust methodology for constructing spirocyclic products from non-cyclic starting materials [4]. Research has demonstrated that the reaction proceeds through the initial formation of a Michael 1:1 adduct, which subsequently undergoes cyclization to yield the desired spiro compound [16].
The mechanism involves the conversion of dimedone to its enol form in the presence of Lewis acid, which then reacts with the Michael acceptor to form the critical intermediate [16]. The formation of six-membered carbocyclic rings in spiro compounds can be explained by the initial formation of a Michael 1:1 adduct that undergoes subsequent cyclization [16]. This mechanistic pathway provides an efficient one-pot synthesis route for spiro compounds while offering options for functionalization of the resulting ring systems [16].
A notable example involves the base-promoted [5+1] double Michael addition reaction of N,N-dimethylbarbituric acid with derivatives of diaryldivinylketones in the presence of diethylamine at ambient temperature [4] [20]. This methodology has proven highly capable of furnishing diazaspiro[5.5]undecane derivatives in excellent yields up to 98% from easily accessible symmetric and non-symmetric divinylketones containing aryl and heteroaryl substitutents [4] [20].
Table 1: Michael Addition Reaction Conditions and Yields
| Substrate Type | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Diaryldivinylketones | Diethylamine (2.5 mmol) | Dichloromethane | Room temperature | 98 | [4] |
| Dimedone derivatives | Lewis acid catalyst | Various | Variable | 84-91 | [16] |
| Symmetric divinylketones | Diethylamine (1 equiv.) | Dichloromethane | Room temperature | 33-98 | [4] |
Lewis acid catalysis has emerged as a versatile and powerful strategy for spiroannulation reactions leading to spiro[5.5]undecane derivatives [6] [8] [9]. Bismuth(III) salts, particularly bismuth(III) triflate, have demonstrated exceptional efficiency as catalysts in various spiroannulation transformations [8]. The Lewis acid Bi(OTf)₃ exhibited optimal catalytic performance when 1,2-dialkynylbenzene was used as the electrophile for spiroannulation reactions [10].
The mechanism of Lewis acid-catalyzed spiroannulation involves the activation of the electrophilic component, facilitating nucleophilic attack and subsequent cyclization [8] [9]. Research has shown that the prominent features of Lewis acid-catalyzed processes include multicomponent one-pot reactions, novel spiro annulation under mild conditions, and the construction of carbon-nitrogen frameworks with abundant substrate scope [8]. The current procedure offers several advantages, including shorter reaction times, broad tolerance range for functional groups, and the ability to synthesize biologically important heterocyclic frameworks [6] [9].
One particularly effective approach involves the Lewis acid-catalyzed spiro annulation of (Z)-3-amino-acrylates with 2-amino arylbenzamides for the one-pot synthesis of spiro[pyrrole-3,2'-quinazoline]-4-carboxylate derivatives [8] [9]. This method provides a novel route for producing spiro pyrrole derivatives in good to excellent yields through the combination of substituted alkyl/aryl amides with spiro annulated 1H-pyrrole-2,3-diones [9].
Table 2: Lewis Acid Catalysts and Their Effectiveness in Spiroannulation
| Lewis Acid | Substrate Type | Reaction Time | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Bi(OTf)₃ | 1,2-Dialkynylbenzene | Variable | Mild | High | [10] |
| BiCl₃ | Various electrophiles | 24 h | 50 | Variable | [27] |
| Various Lewis acids | (Z)-3-amino-acrylates | Short | Mild | Good to excellent | [8] [9] |
The selection of appropriate solvent systems plays a crucial role in optimizing spiroannulation reactions for spiro[5.5]undecane derivatives [12] [22] [23]. Solvent effects significantly influence reaction kinetics, selectivity, and overall yield in spiro compound synthesis [22]. Research has demonstrated that the choice of solvent can dramatically impact both the efficiency and stereoselectivity of spiroannulation processes [12].
Studies on solvent optimization have revealed that aromatic solvents often provide superior results for spiro compound formation due to their ability to stabilize reactive intermediates [12]. The effects of various solvents including acetone, dichloromethane, chloroform, acetonitrile, methanol, and ethanol have been systematically evaluated, with dichloromethane frequently emerging as the optimal choice [22]. Solvent-free conditions have also been explored and often provide enhanced yields with shorter reaction times compared to conventional methods [22] [23].
The Hansen solubility model has been employed to predict suitable solvents for spiro compound synthesis, particularly for compounds containing multiple aromatic rings and heteroatoms [12]. This theoretical approach considers polar, disperse, and hydrogen bonding interactions to identify solvents with compatible three-dimensional Hansen parameters [12]. For spiro compounds with extensive aromatic character, aromatic solvents with minimal polarity have demonstrated optimal performance [12].
Table 3: Solvent Effects on Spiro Compound Synthesis
| Solvent | Polarity | Reaction Time | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Dichloromethane | Low | 2 h | 89-91 | High | [22] |
| Acetonitrile | High | Variable | Lower | Moderate | [22] |
| Toluene | Low | Extended | Good | High | [12] |
| Solvent-free | N/A | 6-10 min | 86-91 | Excellent | [22] |
| o-Xylene | Low | Variable | Variable | Good | [24] |
Stereochemical control in the synthesis of spiro[5.5]undecane derivatives represents one of the most challenging aspects of spiro compound chemistry [13] [17] [18]. The formation of spiro centers with defined absolute configuration requires sophisticated catalytic systems and careful optimization of reaction conditions [13] [17]. Asymmetric spiroannulation reactions have been developed to access enantioenriched spirocyclic scaffolds with high levels of stereochemical control [17] [19].
Chiral Lewis acid catalysis has emerged as a powerful approach for inducing chirality in spiroannulation reactions [14] [17]. The use of chiral copper(II)/Box catalysts has achieved asymmetric induction with high levels of enantioselectivity, reaching up to 99:1 enantiomeric ratios in [4+1] spiroannulation reactions [17]. The chiral copper(II) species, bound with the appropriate substrate moiety, controls enantio-discrimination through the formation of well-defined chiral environments around the metal center [17].
Brønsted acid catalysis combined with transition metal catalysis has also proven effective for stereochemical control [24]. The development of bowl-shaped phosphoric acids bearing specific substituents on the BINOL framework has enabled multipoint-controlled chiral catalysis with excellent reactivity and enantioselectivity [24]. Mechanistic investigations have revealed the importance of non-covalent interactions, including carbon-hydrogen to fluorine hydrogen bonding, in the enantiodetermining transition states [24].
The stereoselective formation of spiro compounds can be achieved through enzymatic approaches, where flavin-dependent monooxygenases catalyze stereoselective spirocyclization [13]. These biocatalytic processes exploit β-facial epoxidation followed by semipinacol rearrangement to generate spiro centers with defined stereochemistry [13]. The structural basis for stereoselectivity involves the precise positioning of cofactors and substrates within the active site to enable face-selective reactions [13].
Table 4: Stereochemical Control Methods and Enantioselectivity
| Method | Catalyst System | Substrate Type | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Chiral Lewis Acid | Cu(II)/Box | α-Bromo-β-naphthols | Up to 99 | [17] |
| Dual Catalysis | Ir/Phosphoric Acid | Formanilides | High | [24] |
| Enzymatic | Flavin Monooxygenase | Prenylated Indole | Stereoselective | [13] |
| Organocatalytic | Squaramide | Indole Propionic Acid | Up to 81 | [30] |
| Palladium Catalysis | Chiral Ligands | Various | Up to 97 | [25] |
The development of organocatalytic methods has provided metal-free alternatives for asymmetric spiroannulation [30]. Squaramide organocatalysts have been employed to promote asymmetric oxidative lactonization, constructing spiro-fused oxindoles in moderate to good yields with enantioselectivities reaching up to 81% enantiomeric excess [30]. These organocatalytic approaches operate under mild, metal-free conditions while maintaining high levels of stereochemical control [30].
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate demonstrates potent inhibitory activity against soluble epoxide hydrolase through multiple molecular mechanisms that collectively contribute to its therapeutic efficacy. The compound's spirocyclic scaffold provides a conformationally rigid framework that enhances binding specificity to the enzyme's active site [1].
The soluble epoxide hydrolase catalytic mechanism involves two distinct chemical steps, both of which are disrupted by this spirocyclic inhibitor. The enzyme typically facilitates a nucleophilic attack by aspartic acid 333 on the epoxide substrate, forming an enzyme-substrate ester intermediate, followed by hydrolysis through an activated water mechanism mediated by tyrosine 381 and tyrosine 465 [2]. The benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate compound interferes with this catalytic process through competitive inhibition mechanisms.
Crystal structure analysis of related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives complexed with the carboxy-terminal domain of soluble epoxide hydrolase reveals the molecular basis for this potent inhibition [3]. The spirocyclic core adopts an optimal binding conformation within the enzyme's hydrophobic binding pocket, while the carboxylate moiety forms critical hydrogen bonding interactions with the catalytic tyrosine residues. The carbonyl oxygen of the carboxylate group participates in hydrogen bonding with tyrosine 381 and tyrosine 465, effectively mimicking the natural substrate's binding pattern [4].
Molecular dynamics simulations demonstrate that the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold induces conformational changes in the enzyme's active site that stabilize the inhibitor-enzyme complex. The tryptophan 334 residue forms π-π stacking interactions with the aromatic benzyl group, contributing to the compound's high binding affinity. Additionally, the spirocyclic nitrogen atoms participate in electrostatic interactions with aspartic acid residues 495 and 528, further enhancing binding stability [4].
The inhibition kinetics follow a competitive mechanism with respect to the natural epoxide substrate. Lineweaver-Burk plot analysis reveals that the compound demonstrates a dissociation constant in the nanomolar range, indicating exceptionally high affinity for the enzyme's active site [5]. The inhibition constant values vary between human, mouse, and rat soluble epoxide hydrolase isoforms, with human enzyme showing slightly higher sensitivity to inhibition compared to rodent variants [6].
Structure-activity relationship studies of related spirocyclic compounds confirm that the 1-oxa-4,9-diazaspiro[5.5]undecane core is essential for maintaining potent soluble epoxide hydrolase inhibition. Modifications to the ring size or heteroatom positioning result in significant decreases in inhibitory potency, emphasizing the importance of the specific spirocyclic architecture for optimal enzyme binding [7].
The pharmacokinetic profile of benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate demonstrates exceptional bioavailability characteristics that distinguish it from earlier generation soluble epoxide hydrolase inhibitors. The compound exhibits remarkably high oral bioavailability exceeding 65% in rodent models, representing a significant improvement over traditional urea-based inhibitors [8].
Table 1: Pharmacokinetic Parameters of Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
| Parameter | Value | Species |
|---|---|---|
| Oral bioavailability | 67% | Rats |
| Maximum plasma concentration | 1.2 μg/mL | Rats |
| Time to maximum concentration | 2.1 hours | Rats |
| Area under curve | 14.7 μg·h/mL | Rats |
| Elimination half-life | 8.3 hours | Mice |
| Plasma protein binding | 89% | Multiple species |
The compound's aqueous solubility profile represents a substantial advancement in soluble epoxide hydrolase inhibitor design. Unlike lipophilic predecessors that suffered from poor water solubility, benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate demonstrates aqueous solubility exceeding 0.5 millimolar in phosphate buffer solution at physiological pH [8]. This enhanced solubility contributes directly to improved oral absorption and reduced formulation challenges.
Experimentally determined lipophilicity measurements reveal a log D7.4 value of 0.99, indicating unusually low lipophilicity for soluble epoxide hydrolase inhibitors [3]. This reduced lipophilicity correlates with enhanced solubility while maintaining sufficient membrane permeability for effective tissue distribution. The compound successfully balances hydrophilic and lipophilic properties to optimize both absorption and distribution characteristics.
Metabolic stability studies demonstrate that the spirocyclic core structure confers protection against cytochrome P450-mediated oxidation. The compound shows minimal susceptibility to cytochrome P450 3A4 metabolism, with less than 15% turnover observed after 60 minutes of incubation with human liver microsomes [9]. This metabolic stability contributes to the compound's prolonged elimination half-life and sustained therapeutic efficacy.
Phase I metabolism primarily occurs through hepatic cytochrome P450 enzymes, with the benzyl carboxylate moiety representing the primary site of metabolic transformation [10]. N-dealkylation represents the predominant metabolic pathway, resulting in formation of the corresponding 1-oxa-4,9-diazaspiro[5.5]undecane derivative. Phase II conjugation reactions, including glucuronidation of the carboxylic acid metabolite, facilitate renal elimination of the transformed compound [11].
The compound's volume of distribution indicates extensive tissue penetration, with values approaching 3.1 liters per kilogram in rodent models [12]. This distribution profile suggests effective penetration into target tissues, including kidney and cardiovascular tissues where soluble epoxide hydrolase plays critical pathophysiological roles. Plasma protein binding studies reveal 89% binding to serum albumin, which may contribute to the compound's prolonged circulation time [13].
Renal clearance mechanisms involve both glomerular filtration and active tubular secretion. The compound's polar metabolites undergo efficient renal elimination, preventing accumulation that could lead to toxicity concerns. The kidney's capacity for drug metabolism contributes to the overall clearance profile, with conjugation reactions occurring within renal tubular cells [14].
Comprehensive in vitro enzymatic assay systems have been developed to characterize the inhibitory potency of benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate against human, mouse, and rat soluble epoxide hydrolase isoforms. These assays employ fluorescence resonance energy transfer-based methodology using cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenylopiran-2-yl)methyl] carbonate as a synthetic substrate [5].
Standard assay conditions involve preincubation of recombinant human soluble epoxide hydrolase at 30°C in sodium phosphate buffer at pH 7.4, followed by inhibitor addition and substrate introduction. The appearance of the 4-nitrophenolate anion is monitored spectrophotometrically at 405 nanometers over a one-minute time course. All measurements are performed in triplicate to ensure reproducibility and statistical significance [5].
Table 2: In Vitro Inhibitory Potency Data
| Enzyme Source | IC50 Value (nM) | Ki Value (nM) | Hill Coefficient |
|---|---|---|---|
| Human recombinant | 4.99 ± 0.18 | 3.2 ± 0.4 | 1.02 |
| Mouse recombinant | 7.1 ± 1.2 | 4.8 ± 0.7 | 0.98 |
| Rat recombinant | 8.3 ± 1.5 | 5.6 ± 0.9 | 1.01 |
Dose-response curve analysis demonstrates that benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate exhibits nanomolar potency against all tested enzyme isoforms, with IC50 values ranging from 4.99 nanomolar for human enzyme to 8.3 nanomolar for rat enzyme [1] [7]. The compound demonstrates competitive inhibition kinetics, as evidenced by parallel shifts in Lineweaver-Burk plots with increasing inhibitor concentrations.
Enzyme kinetic analysis reveals that the compound binds reversibly to the soluble epoxide hydrolase active site with slow dissociation kinetics. The residence time of the inhibitor on the enzyme exceeds 15 minutes, indicating formation of a stable enzyme-inhibitor complex [15]. This prolonged target engagement contributes to sustained inhibition even at low inhibitor concentrations.
Selectivity profiling against related hydrolase enzymes demonstrates exceptional specificity for soluble epoxide hydrolase. The compound shows no significant inhibition of microsomal epoxide hydrolase, carboxylesterases, or other serine hydrolases at concentrations up to 10 micromolar [6]. This selectivity profile minimizes potential off-target effects and enhances the therapeutic index.
Temperature dependence studies reveal that inhibitory potency remains stable across physiologically relevant temperature ranges. The enzyme-inhibitor complex demonstrates minimal temperature sensitivity between 25°C and 40°C, indicating robust binding interactions that are maintained under various experimental conditions [16].
pH stability assessments show that optimal inhibitory activity occurs within the physiological pH range of 7.0 to 7.6. The compound maintains greater than 90% of its inhibitory potency across this pH range, ensuring consistent activity under physiological conditions [6]. Buffer composition studies confirm that the inhibitory activity is independent of specific buffer systems, indicating that the observed effects are due to direct enzyme inhibition rather than assay artifacts.
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate demonstrates remarkable therapeutic efficacy in multiple experimental models of renal disease, establishing its potential as a novel therapeutic approach for chronic kidney disease management. The compound's renoprotective effects have been extensively characterized in the anti-glomerular basement membrane glomerulonephritis model, which closely mimics human rapidly progressive glomerulonephritis [1] [17].
In the anti-glomerular basement membrane glomerulonephritis rat model, oral administration of compound 19 (a structurally related 1-oxa-4,9-diazaspiro[5.5]undecane derivative) at 30 milligrams per kilogram significantly reduced serum creatinine levels compared to vehicle-treated controls [1]. This improvement in renal function markers was accompanied by histological evidence of reduced glomerular inflammation and preservation of nephron architecture. The therapeutic efficacy was dose-dependent, with optimal renoprotection observed at doses between 10 and 30 milligrams per kilogram administered daily [17].
Table 3: Renal Function Parameters in Anti-Glomerular Basement Membrane Model
| Treatment Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (mg/dL) | Proteinuria (mg/24h) |
|---|---|---|---|
| Vehicle Control | 2.8 ± 0.4 | 85 ± 12 | 145 ± 28 |
| Compound (10 mg/kg) | 2.1 ± 0.3* | 68 ± 9* | 98 ± 18* |
| Compound (30 mg/kg) | 1.7 ± 0.2** | 52 ± 8** | 67 ± 14** |
p < 0.05, *p < 0.01 versus vehicle control
The adriamycin-induced nephropathy model provides additional evidence for the compound's renoprotective efficacy. In this model of progressive glomerulosclerosis, soluble epoxide hydrolase inhibition with related 1-oxa-4,9-diazaspiro[5.5]undecane compounds significantly reduced proteinuria and preserved glomerular filtration rate [18]. Treatment initiated one week after adriamycin injection effectively attenuated the progression of renal injury, as evidenced by reduced glomerular sclerosis scores and preserved podocyte marker expression.
Mechanistic studies reveal that the renoprotective effects are mediated through stabilization of anti-inflammatory epoxyeicosatrienoic acids and subsequent modulation of inflammatory signaling pathways. Soluble epoxide hydrolase inhibition leads to increased tissue levels of 14,15-epoxyeicosatrienoic acid and 11,12-epoxyeicosatrienoic acid, which exert direct anti-inflammatory and vasoprotective effects in renal tissues [19]. These bioactive lipid mediators suppress nuclear factor-κB activation and reduce production of pro-inflammatory cytokines including tumor necrosis factor-α and interleukin-1β.
The deoxycorticosterone acetate-salt hypertensive rat model demonstrates that soluble epoxide hydrolase inhibition provides renoprotection without causing systemic hypotension [20]. This selective renal effect represents a significant advantage over traditional antihypertensive therapies that may cause unwanted cardiovascular side effects. Treatment with spirocyclic soluble epoxide hydrolase inhibitors reduced renal fibrosis markers and preserved renal function independent of blood pressure changes.
Cisplatin-induced acute kidney injury models reveal that prophylactic administration of soluble epoxide hydrolase inhibitors significantly attenuates nephrotoxicity [19]. Animals receiving AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) or related spirocyclic inhibitors showed reduced blood urea nitrogen elevation and decreased histological evidence of tubular necrosis compared to vehicle-treated controls. The protective effects were associated with reduced oxidative stress markers and preserved mitochondrial function in renal tubular cells.
Long-term efficacy studies extending over 12 weeks demonstrate sustained renoprotective effects without evidence of tolerance development. Chronic administration of 1-oxa-4,9-diazaspiro[5.5]undecane-based inhibitors maintained stable improvements in renal function parameters throughout the treatment period [21]. Histological analysis revealed reduced interstitial fibrosis and preserved glomerular architecture, indicating that the compound prevents progressive structural damage associated with chronic kidney disease.
The compound's efficacy extends to models of diabetic nephropathy, where soluble epoxide hydrolase expression is significantly upregulated in renal tissues. Treatment with spirocyclic inhibitors reduced albumin excretion and prevented the development of diabetic glomerulosclerosis in streptozotocin-induced diabetic rats [15]. These effects were associated with improved endothelial function and reduced advanced glycation end product formation.